molecular formula C25H34N4O2S B1662799 Tenovin-6 CAS No. 1011557-82-6

Tenovin-6

Cat. No.: B1662799
CAS No.: 1011557-82-6
M. Wt: 454.6 g/mol
InChI Key: BVJSXSQRIUSRCO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tenovin-6 primarily targets the Sirtuin family of proteins, specifically SIRT1 , SIRT2 , and SIRT3 . Sirtuins are class III histone deacetylases (HDACs) that play a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance . This compound also inhibits dihydroorotate dehydrogenase (DHODH) .

Mode of Action

This compound acts as an inhibitor of SIRT1, SIRT2, and SIRT3, thereby preventing their protein deacetylase activities . This inhibition leads to an increase in the acetylation of various proteins, affecting their function . Additionally, this compound is known to activate the transcriptional activity of p53 , a tumor suppressor protein .

Biochemical Pathways

The inhibition of SIRT1 by this compound leads to the activation of p53 , resulting in the upregulation of p21 , a cyclin-dependent kinase inhibitor . This causes cell cycle arrest, leading to cellular senescence . Furthermore, this compound has been shown to impair autophagy, a cellular degradation pathway, by inhibiting autophagic flux .

Result of Action

The activation of p53 and the subsequent upregulation of p21 lead to cell cycle arrest and apoptosis . The inhibition of autophagy by this compound also contributes to the induction of apoptosis . Furthermore, this compound has been shown to suppress the growth of various cancer cells and eliminate cancer stem cells .

Action Environment

The effectiveness of this compound can be influenced by the genetic background of the cancer cells. For instance, the initiation of autophagy following treatment with this compound conferred some protective effect on numerous cells . Moreover, the combination of this compound with other drugs, such as chloroquine, an autophagy inhibitor, increased the cytotoxic effect by enhancing apoptosis and cell-cycle arrest .

Biochemical Analysis

Preparation Methods

Tenovin-6 is synthesized through a series of chemical reactions starting from commercially available precursors. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 10 mM, and it is often prepared in DMSO for experimental purposes .

Chemical Reactions Analysis

Tenovin-6 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Biological Activity

Tenovin-6 is a small molecule identified as a potent inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes, including apoptosis, cell cycle regulation, and tumorigenesis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cancer cell lines.

SIRT1/2 Inhibition

This compound exerts its biological activity primarily through the inhibition of SIRT1 and SIRT2. This inhibition leads to the activation of tumor suppressor genes such as p53 , which plays a crucial role in regulating the cell cycle and inducing apoptosis. Studies have shown that this compound treatment activates p53, resulting in decreased expression of anti-apoptotic proteins like Mcl-1 and XIAP , thereby promoting apoptotic pathways in cancer cells .

Induction of Apoptosis

The induction of apoptosis by this compound has been demonstrated in various cancer types, including acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and uveal melanoma. Key findings include:

  • Apoptosis in ALL Cells : this compound treatment led to significant apoptosis in pre-B ALL cell lines and primary ALL cells, sensitizing them to chemotherapeutic agents like etoposide .
  • DLBCL Cell Lines : The compound inhibited proliferation in DLBCL cell lines in a dose-dependent manner, with increased levels of apoptotic markers such as cleaved PARP and caspase 3 observed post-treatment .
  • Uveal Melanoma Cells : In uveal melanoma cells, this compound induced mitochondrial damage and increased cytochrome c release into the cytosol, further supporting its role in apoptosis induction .

Efficacy Against Cancer Cell Lines

The following table summarizes the effects of this compound on various cancer cell lines:

Cancer Type Cell Line IC50 (μM) Mechanism Outcome
Acute Lymphoblastic LeukemiaREH, NALM-6<5SIRT1/2 inhibition, p53 activationInduces apoptosis
Diffuse Large B-cell LymphomaOCI-Ly1, DHL-102.5 - 10Inhibition of proliferation, activation of apoptosisReduces cell viability
Uveal MelanomaMel 270, 92.110Mitochondrial damage, caspase activationInduces massive apoptotic cell death
Sonic Hedgehog Medulloblastoma-<5Inhibition of growthReduced tumor growth in vivo

Case Studies

  • Acute Lymphoblastic Leukemia (ALL) :
    • A study involving 41 children with ALL demonstrated that this compound effectively induced apoptosis and inhibited the growth of leukemic cells, suggesting its potential as a therapeutic agent for ALL .
  • Diffuse Large B-cell Lymphoma (DLBCL) :
    • Research indicated that this compound significantly inhibited the proliferation of DLBCL cells while promoting autophagy markers. The findings suggest a complex interplay between apoptosis and autophagy modulation by this compound .
  • Uveal Melanoma :
    • In vitro studies showed that this compound could sensitize uveal melanoma cells to vinblastine, enhancing therapeutic efficacy when combined with conventional chemotherapy .

Properties

IUPAC Name

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSXSQRIUSRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647242
Record name 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011557-82-6
Record name 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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